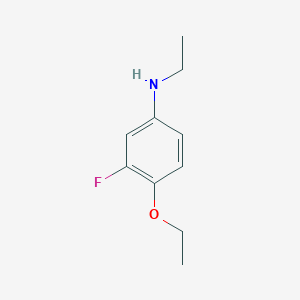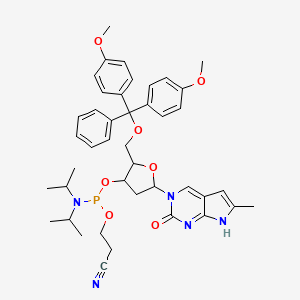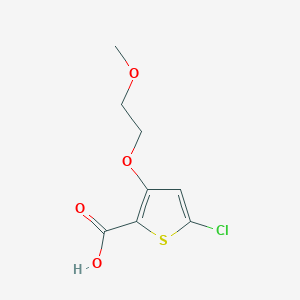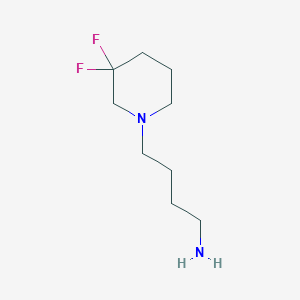![molecular formula C20H29N10O23P5 B12074742 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「[(2R,3S,4R,5R)-5-(2-アミノ-6-オキソ-3H-プリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メチル [[[[[(2R,3S,4R,5R)-5-(6-アミノプリン-9-イル)-3,4-ジヒドロキシオキソラン-2-イル]メトキシ-ヒドロキシホスホリル]オキシ-ヒドロキシホスホリル]オキシ-ヒドロキシホスホリル]オキシ-ヒドロキシホスホリル]水素リン酸」は、複雑な有機分子です。この化合物は、複数のプリン塩基とリン酸基を含む、複雑な構造が特徴です。
準備方法
合成ルートと反応条件
この化合物の合成には、それぞれ特定の反応条件を必要とする、複数のステップが含まれます。このプロセスは通常、プリン塩基の調製から始まり、その後、糖-リン酸骨格が形成されます。最後のステップでは、適切な立体化学を確保するため、制御された条件下で、リン酸基が順次付加されます。
工業生産方法
この化合物の工業生産は、その複雑さのために困難です。 このプロセスには、反応条件をより適切に制御し、合成プロセスの効率を向上させる、フローマイクロリアクターシステムなどの高度な技術が必要です .
化学反応の分析
反応の種類
この化合物は、次のような様々な化学反応を受ける可能性があります。
酸化: プリン塩基は、特定の条件下で酸化される可能性があります。
還元: 還元反応は、プリン塩基に結合した官能基を変更することができます。
置換: この化合物は、置換反応に関与することができます。これは、ある官能基が別の官能基と置き換えられる反応です。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な求核剤が含まれます。これらの反応の条件は様々ですが、一般的に、温度、pH、溶媒の選択を正確に制御する必要があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は、追加の酸素含有官能基を持つプリン誘導体の形成につながる可能性があります。
科学研究への応用
この化合物は、科学研究において多くの用途があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、核酸の相互作用と機能の研究に役立ちます。
医学: この化合物は、抗ウイルスおよび抗がん活性など、潜在的な治療特性について研究されています。
科学的研究の応用
This compound has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It plays a role in studying nucleic acid interactions and functions.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of advanced materials and biochemical assays.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。 関連する経路には、シグナル伝達と代謝プロセスが含まれ、これらは、この化合物の生物学的効果に不可欠です .
類似の化合物との比較
類似の化合物
類似の化合物には、アデノシン三リン酸(ATP)やグアノシン三リン酸(GTP)などの他のヌクレオチドやヌクレオチドアナログが含まれます。
独自性
この化合物を際立たせているのは、生物学的分子との特異的な相互作用を可能にする、その独自の構造です。 複数のリン酸基とプリン塩基は、結合と反応性に多様性を与え、この化合物を様々な科学的用途において貴重なツールとしています .
類似化合物との比較
Similar Compounds
Similar compounds include other nucleotides and nucleotide analogs, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with biological molecules. Its multiple phosphate groups and purine bases provide versatility in binding and reactivity, making it a valuable tool in various scientific applications .
特性
分子式 |
C20H29N10O23P5 |
|---|---|
分子量 |
932.4 g/mol |
IUPAC名 |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35) |
InChIキー |
CNMILLPGDWDFCZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)


